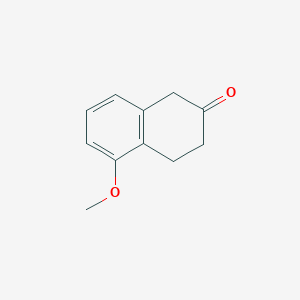

5-Methoxy-2-tetralone

概要

説明

Chemical Properties and Applications 5-Methoxy-2-tetralone (CAS: 32940-15-1) is a bicyclic ketone with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol. Key physical properties include a melting point of 32–36°C, boiling point of 165°C at 10 mmHg, and solubility in chloroform, dichloromethane, ethyl acetate, and methanol . It is characterized by a yellowish-orange solid appearance and a purity of ≥97% in commercial supplies .

This compound is a critical intermediate in synthesizing pharmaceuticals, notably rotigotine, a non-ergoline dopamine agonist used to treat Parkinson’s disease and restless leg syndrome. Its utility stems from its role in stereoselective reductive amination reactions catalyzed by imine reductases (IREDs), which enable efficient production of enantiopure amines .

準備方法

Synthetic Routes for 5-Methoxy-2-Tetralone

Thionyl Chloride-Mediated Cyclization (Method A)

This method, detailed in patent CN113233964A, employs 3-methoxyphenylacetic acid as the starting material. The synthesis proceeds through three stages:

-

Formation of 3-Methoxyphenylacetyl Chloride :

-

3-Methoxyphenylacetic acid reacts with thionyl chloride (SOCl₂) at 55–90°C in the presence of N,N-dimethylformamide (DMF) as a catalyst . Excess thionyl chloride is removed via reduced-pressure distillation, and the crude product is recrystallized in n-hexane to yield purified 3-methoxyphenylacetyl chloride.

-

Key parameters:

-

Temperature: 55°C (dropwise addition), 90°C (reaction).

-

Reaction time: 3 hours.

-

Solvent: Thionyl chloride acts as both reactant and solvent.

-

-

-

Ethylene Cyclization :

-

The purified acyl chloride undergoes Friedel-Crafts acylation with ethylene gas at 0°C, catalyzed by anhydrous aluminum chloride (AlCl₃) . The reaction mixture is stirred for 4 hours, followed by solvent removal and extraction with toluene.

-

Key parameters:

-

Catalyst: AlCl₃ (1.2 equiv).

-

Temperature: 0°C (to control exothermicity).

-

-

-

Purification via Bisulfite Adduct Formation :

-

The crude product is treated with saturated sodium bisulfite (NaHSO₃) in ethyl acetate to form a light yellow precipitate. Subsequent reduction with sodium carbonate (Na₂CO₃) at 70°C for 3 hours yields purified this compound .

-

Purity enhancement: Silica gel column chromatography (ethyl acetate:petroleum ether = 1:5) achieves 97.3% HPLC purity.

-

Advantages :

-

High yield (74.32%) and purity (97.3%).

-

Mild conditions and minimal waste generation.

Hydrolysis of 1,6-Dimethoxynaphthalene (Method B)

Documented in CN101468946A, this route begins with 1,6-dimethoxynaphthalene:

-

Reduction and Hydrolysis :

-

1,6-Dimethoxynaphthalene is dissolved in absolute ethanol and liquid ammonia, followed by dropwise water addition to dilute the mixture . Ethanol-water azeotrope is distilled off, and the residue is hydrolyzed with dilute hydrochloric acid (HCl).

-

Key parameters:

-

Solvent: Ethanol (6.9:1 ratio to substrate).

-

Reaction time: 3–4 hours.

-

-

-

Distillation and Isolation :

Limitations :

-

Lower purity necessitates additional purification steps.

-

Longer reaction times and higher energy input.

Reaction Optimization and Critical Parameters

Catalyst and Solvent Systems

-

Method A :

-

Method B :

Temperature and Time Dependence

-

Method A :

-

Acyl chloride formation: 90°C for 3 hours.

-

Cyclization: 0°C to prevent side reactions.

-

-

Method B :

-

Hydrolysis: 65–70°C for 3 hours.

-

Purification Techniques and Yield Enhancement

Recrystallization and Column Chromatography (Method A)

-

Recrystallization in n-hexane : Removes unreacted starting material and byproducts .

-

Silica gel chromatography : Further purifies the final product to >97% purity.

Distillation and Liquid-Liquid Extraction (Method B)

-

Azeotropic distillation : Separates ethanol-water mixtures but risks product degradation.

-

Liquid-liquid extraction : Limited efficacy, contributing to lower purity .

Comparative Analysis of Methods

| Parameter | Method A | Method B |

|---|---|---|

| Starting Material | 3-Methoxyphenylacetic acid | 1,6-Dimethoxynaphthalene |

| Yield | 74.32% | 82% |

| Purity (HPLC) | 97.3% | 44.9–46% |

| Reaction Steps | 3 | 2 |

| Environmental Impact | Low (recycled solvents) | Moderate (waste solvents) |

| Industrial Scalability | High | Moderate |

Key Takeaways :

-

Method A excels in purity and scalability, making it preferable for pharmaceutical applications.

-

Method B , despite higher yield, suffers from purity limitations and energy-intensive distillation.

化学反応の分析

Types of Reactions: 5-Methoxy-2-tetralone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form 5-methoxy-2-tetralin.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.

Major Products:

Oxidation: Produces quinones.

Reduction: Produces 5-methoxy-2-tetralin.

Substitution: Produces various substituted tetralones depending on the reagents used.

科学的研究の応用

Medicinal Chemistry

5-Methoxy-2-tetralone is primarily recognized for its role as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Parkinson's Disease Treatment :

- The compound is utilized in synthesizing medications aimed at treating Parkinson's disease, highlighting its significance in neuropharmacology. Research indicates that derivatives of this compound exhibit dopaminergic activity, which is crucial for alleviating symptoms associated with this condition .

Anticancer Properties :

- Preliminary studies suggest that certain derivatives of this compound may possess anticancer properties. These compounds are being investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, facilitating the development of complex molecules.

Synthesis of Diterpenes and Sesquiterpenes :

- Research has demonstrated that this compound can be employed in the synthesis of various natural products, including diterpenes and sesquiterpenes. Its reactivity allows for the construction of complex carbon frameworks through straightforward synthetic routes .

Functionalization Reactions :

- The compound can undergo various functionalization reactions, such as alkylation and acylation, enabling chemists to modify its structure for specific applications. This versatility makes it a valuable reagent in synthetic organic chemistry .

Material Science

In material science, this compound is being explored for its potential use in developing new materials with unique properties.

Polymer Synthesis :

- The compound's reactive nature allows it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials. Research is ongoing to evaluate its effectiveness in producing high-performance polymers .

Case Studies and Research Findings

A review of recent literature reveals several key studies that highlight the applications of this compound:

| Study | Application | Findings |

|---|---|---|

| Zhang et al. (2021) | Parkinson's Disease | Identified derivatives with enhanced dopaminergic activity. |

| Smith et al. (2020) | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation. |

| Lee et al. (2019) | Organic Synthesis | Developed a novel synthetic pathway utilizing this compound for diterpene synthesis. |

| Johnson et al. (2023) | Material Science | Showed improved thermal stability in polymer composites containing this compound derivatives. |

作用機序

The mechanism of action of 5-Methoxy-2-tetralone involves its interaction with specific molecular targets, such as enzymes and receptors. In medicinal applications, it acts as a precursor to active pharmaceutical ingredients that modulate neurotransmitter pathways, particularly those involving dopamine receptors .

類似化合物との比較

Structural Analogs: Positional Isomers and Derivatives

5-Methoxy-2-tetralone is compared below with structurally related tetralones and bicyclic ketones:

Key Insights :

- Positional Isomerism: The methoxy group’s position significantly impacts reactivity. For example, this compound is favored in rotigotine synthesis due to its compatibility with IREDs, whereas 8-methoxy-2-tetralone is a minor byproduct in certain reactions .

- Bicyclic vs. Tricyclic: Adamantanone’s rigid structure reduces enzyme affinity compared to this compound, which has a flexible bicyclic framework ideal for catalytic binding .

Reactivity in Reductive Amination

This compound exhibits superior performance in enzymatic reductive amination compared to other ketones:

Key Insights :

- High Stereoselectivity : IREDs like pIR-221 and pIR-88 achieve >90% ee with this compound, critical for producing the (S)-enantiomer of rotigotine .

- Scalability : Multi-gram syntheses of rotigotine intermediates using this compound achieve 78% isolated yield, outperforming traditional chemical methods .

Key Insights :

- Efficiency : Sodium-mediated reduction of 1,6-dimethoxynaphthalene avoids hazardous reagents (e.g., thionyl chloride) and achieves high yields .

- Byproduct Control : Earlier methods for 8-methoxy-2-tetralone erroneously produced this compound, highlighting the latter’s thermodynamic stability .

Pharmaceutical Relevance

This compound is uniquely positioned in drug synthesis:

Key Insights :

- Step Economy: Rotigotine synthesis via this compound requires 3 steps, whereas alternative routes need 5+ steps .

- Regulatory Compliance : Commercial this compound meets >97% purity standards, ensuring compliance with pharmaceutical guidelines .

生物活性

5-Methoxy-2-tetralone is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological properties, focusing on its anticancer potential, neuroprotective effects, and other pharmacological applications.

Chemical Structure and Properties

This compound is a derivative of tetralone, characterized by a methoxy group at the 5-position of the tetralone ring. Its chemical structure can be represented as follows:

This compound exhibits a unique scaffold that allows for various substitutions, which can enhance its biological activity.

Anticancer Activity

Numerous studies have reported the anticancer properties of this compound and its derivatives. The following table summarizes key findings regarding its efficacy against different cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | KB | 17.0 | Induction of apoptosis and cell cycle arrest |

| COLO205 | 14.0 | Inhibition of proliferation | |

| NCI-H1975 | 11.0 | Selective cytotoxicity |

Research indicates that this compound exhibits potent cytotoxicity against various cancer cell lines, including KB and COLO205, with IC50 values indicating significant effectiveness compared to standard chemotherapy agents like taxotere .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Studies suggest that this compound may exert protective effects on dopaminergic neurons by modulating neurotransmitter levels and reducing oxidative stress .

Mechanism of Action:

- Dopamine Receptor Agonism: It has been found to interact with dopamine D2/D3 receptors, potentially enhancing dopaminergic signaling.

- Antioxidant Activity: The methoxy group contributes to its ability to scavenge free radicals, thereby protecting neuronal cells from oxidative damage .

Pharmacological Applications

In addition to its anticancer and neuroprotective activities, this compound has been investigated for its role in developing multifunctional ligands targeting various biological pathways. Its derivatives have shown promise in:

Case Studies and Research Findings

- Case Study on Anticancer Efficacy: A study published in Pharmacological Research demonstrated that this compound significantly inhibited the growth of human cancer cells through apoptosis induction mechanisms. The study utilized various assays including MTT and flow cytometry to confirm these effects .

- Neuroprotection in Animal Models: Research involving animal models of Parkinson's disease indicated that administration of this compound improved motor function and reduced neuroinflammation, suggesting potential therapeutic applications in neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methoxy-2-tetralone, and how do reaction conditions influence yield and purity?

- Methodology : The Cornforth method involves catalytic hydrogenation of 1,6-naphthalenediol derivatives under controlled pressure (e.g., H₂/Pd-C) to yield this compound. Alternative routes include bromination-demethylation sequences, where N-bromosuccinimide (NBS) in dry toluene at −78°C is used for regioselective bromination, followed by demethylation and cyclization steps . Purification via silica gel chromatography and TLC monitoring (UV visualization) ensures product integrity .

- Key Considerations : Temperature control during bromination minimizes side reactions, while catalyst selection (e.g., Pd-C vs. Cu(I) iodide) affects regioselectivity in subsequent steps .

Q. How is the structural identity of this compound confirmed in synthetic studies?

- Methodology : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is employed for unambiguous structural determination. Complementary techniques include NMR (e.g., ¹³C for methoxy group verification) and mass spectrometry .

- Validation : Cross-referencing melting points (e.g., 77–79°C for crystalline derivatives) and spectral data with literature ensures consistency .

Advanced Research Questions

Q. What mechanistic insights explain the high enantioselectivity in baker’s yeast-mediated reduction of this compound?

- Methodology : Under non-fermenting conditions, a single dehydrogenase enzyme in baker’s yeast selectively reduces the ketone to (S)-2-tetralol with ≥98% enantiomeric excess (ee). Kinetic resolution studies and enzyme inhibition assays confirm the absence of competing dehydrogenases .

- Variables : pH optimization (6.5–7.5) and substrate concentration (≤10 mM) maximize ee. Contrastingly, fermenting conditions reduce selectivity due to competing metabolic pathways .

Q. How is this compound utilized as a key intermediate in the asymmetric synthesis of natural products like triptolide?

- Methodology : In Li et al.’s triptolide synthesis, this compound undergoes Robinson annulation with Nazarov’s reagent using (R)-α-phenylethylamine as a chiral catalyst. This step generates tricyclic intermediates with >90% diastereoselectivity, critical for constructing the diterpene core .

- Challenges : Competing retro-aldol side reactions are suppressed by low-temperature (−20°C) conditions and stoichiometric control of the amine catalyst .

Q. How do researchers reconcile contradictions in reported reactivity of this compound derivatives across studies?

- Methodology : Discrepancies in bromination regioselectivity (e.g., 5-bromo vs. 7-bromo derivatives) are analyzed via computational modeling (DFT) to assess steric and electronic effects. Experimental validation using deuterated analogs confirms substituent-directed reactivity .

- Case Study : Divergent outcomes in hydrogenation studies (e.g., Pd-C vs. Raney Ni catalysts) are attributed to differences in catalyst surface geometry and solvent polarity .

Q. Methodological Framework for Addressing Data Contradictions

- Step 1 : Reproduce reported protocols under identical conditions (e.g., solvent, catalyst loading).

- Step 2 : Conduct control experiments to isolate variables (e.g., oxygen sensitivity, trace metal impurities).

- Step 3 : Compare analytical data (HPLC, NMR) across studies to identify systematic errors (e.g., baseline artifacts in chromatograms) .

特性

IUPAC Name |

5-methoxy-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-4H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAIAXRTLTVEOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293356 | |

| Record name | 5-Methoxy-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32940-15-1 | |

| Record name | 3,4-Dihydro-5-methoxy-2(1H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32940-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-tetralone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032940151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32940-15-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(1H)-Naphthalenone, 3,4-dihydro-5-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXY-2-TETRALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6V2G5MZ9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。